5-(3-Methylsulfonylphenyl)picolinic acid
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Overview
Description
5-(3-Methylsulfonylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 3-methylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 3-methylsulfonylphenyl with a halogenated picolinic acid under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of 5-(3-Methylsulfonylphenyl)picolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylsulfonylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
5-(3-Methylsulfonylphenyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 5-(3-Methylsulfonylphenyl)picolinic acid involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and modulating their biological activity. Additionally, it may inhibit certain enzymes or receptors, thereby affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A parent compound with similar chelating properties.
Nicotinic acid: An isomer with a carboxyl group at a different position.
Isonicotinic acid: Another isomer with distinct biological activities.
Uniqueness
5-(3-Methylsulfonylphenyl)picolinic acid is unique due to the presence of the 3-methylsulfonylphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a ligand and its ability to interact with specific molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-(3-methylsulfonylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-3-9(7-11)10-5-6-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILHTXZLJTYTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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